molecular formula C20H20BrN5O B7634700 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide

Katalognummer B7634700
Molekulargewicht: 426.3 g/mol
InChI-Schlüssel: WANCTRRGTPWPAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide, also known as BQCA, is a chemical compound that has been widely used in scientific research due to its unique properties. BQCA is a potent and selective agonist of the metabotropic glutamate receptor 4 (mGluR4), which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of mGluR4 has been shown to have neuroprotective and anti-inflammatory effects, making it a promising target for the treatment of various neurological disorders.

Wirkmechanismus

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide acts as a selective agonist of mGluR4, binding to the receptor and activating a signaling cascade that leads to the inhibition of adenylate cyclase and the activation of potassium channels. The activation of mGluR4 has been shown to have neuroprotective and anti-inflammatory effects, which may be mediated by the regulation of glutamate release and the modulation of microglial activation.
Biochemical and Physiological Effects:
The activation of mGluR4 by 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate release, the modulation of microglial activation, and the regulation of potassium channels. These effects may contribute to the neuroprotective and anti-inflammatory effects of mGluR4 activation, making it a promising target for the treatment of various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mGluR4, its well-defined mechanism of action, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.

Zukünftige Richtungen

There are several future directions for research on 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide and mGluR4, including the development of more potent and selective agonists, the optimization of dosing and administration protocols, and the exploration of the role of mGluR4 in other neurological disorders. In addition, the use of 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.

Synthesemethoden

The synthesis of 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide involves several steps, including the reaction of 6-bromo-4-chloroquinazoline with 4-aminophenylpiperidine, followed by the reaction of the resulting intermediate with ethyl 4-chloro-3-oxobutanoate. The final product is obtained by hydrolyzing the ethyl ester group with sodium hydroxide. The synthesis of 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has been optimized to improve the yield and purity of the final product, making it more suitable for scientific research.

Wissenschaftliche Forschungsanwendungen

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has been extensively used in scientific research to study the role of mGluR4 in various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain. The activation of mGluR4 has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. In addition, the activation of mGluR4 has been shown to have anticonvulsant effects in animal models of epilepsy, reducing the frequency and severity of seizures. 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has also been shown to have analgesic effects in animal models of neuropathic pain, reducing pain behavior and inflammation.

Eigenschaften

IUPAC Name

1-[4-[(6-bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O/c21-14-1-6-18-17(11-14)20(24-12-23-18)25-15-2-4-16(5-3-15)26-9-7-13(8-10-26)19(22)27/h1-6,11-13H,7-10H2,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANCTRRGTPWPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.